3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
This compound has been studied for its therapeutic potential in conditions such as neurodegenerative diseases, neuropathic pain, and cancer.
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves multiple steps, including the condensation of carboxylic acids and amines to form the corresponding amides . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of similar molecules. In biology and medicine, it has been investigated for its potential therapeutic effects in treating neurodegenerative diseases, neuropathic pain, and cancer. Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves the inhibition of the tyrosine kinase activity of the Trk family of receptors. This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival, leading to the therapeutic effects observed in various diseases.
Comparison with Similar Compounds
Similar compounds to 3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide include other inhibitors of the Trk family of receptors, such as colchicine, podophyllotoxin, trimetrexate, and trimethoprim . These compounds share similar pharmacophores and exhibit comparable bioactivity effects . this compound is unique in its specific inhibition of the Trk family of receptors and its potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-5-30-21-14-18(15-22(31-6-2)24(21)32-7-3)25(29)26-19-12-11-17(4)20(16-19)27-13-9-8-10-23(27)28/h11-12,14-16H,5-10,13H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPIXOSTJOFZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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